molecular formula C13H15N3O6S3 B2364961 methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2309591-25-9

methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2364961
CAS No.: 2309591-25-9
M. Wt: 405.46
InChI Key: YYRAXMORXHJKFV-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfonyl group and a carboxylate group, which are common in many organic compounds.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring would likely contribute to the stability of the molecule, while the sulfonyl and carboxylate groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonyl and carboxylate groups could potentially make the compound highly soluble in water .

Scientific Research Applications

Catalytic Efficiency and Synthesis Applications

  • Bronsted Acidic Ionic Liquid Catalysts : The use of 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates demonstrates the chemical's role in facilitating one-pot condensation reactions. This approach is notable for its high yield, short reaction time, and the recyclability of the catalyst without a significant reduction in activity (Khaligh, 2014).
  • Efficient Nitration of Aromatic Compounds : Imidazolium-based reagents, specifically 3-Methyl-1-sulfonic acid imidazolium nitrate, have been employed for the efficient nitration of aromatic compounds, including aniline derivatives. The process highlights the in-situ generation of nitrogen dioxide as a radical, showcasing a novel approach to achieving nitroarenes (Zolfigol et al., 2012).
  • Synthesis of Benzimidazole Derivatives : Ionic liquids derived from sulfonic acid functionalized imidazolium salts have been utilized as catalysts for the synthesis of benzimidazole derivatives. This synthesis is performed under room temperature, leveraging atmospheric air as a green oxidant, which underscores the method's efficiency and environmental friendliness (Khazaei et al., 2011).
  • Diazotransfer Reagent : The creation of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent illustrates the compound's utility in converting primary amines into azides and activated methylene substrates into diazo compounds. Its preparation from inexpensive materials, shelf stability, and crystalline form make it an attractive option for various synthesis applications (Goddard-Borger & Stick, 2007).

Photodegradation and Environmental Implications

  • Photodegradation of Crude Oil Components : The study on the photochemical degradation of various methylated benzothiophenes, including 3-methyl and 2,3-dimethylbenzothiophenes, provides insight into the environmental fate of crude oil components after an oil spill. It identifies the oxidative pathways leading to the formation of sulfobenzoic acids, shedding light on potential environmental remediation techniques (Andersson & Bobinger, 1996).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis and studying its biological activity .

Properties

IUPAC Name

methyl 3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6S3/c1-15-5-4-14-13(15)24(18,19)9-7-16(8-9)25(20,21)10-3-6-23-11(10)12(17)22-2/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRAXMORXHJKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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